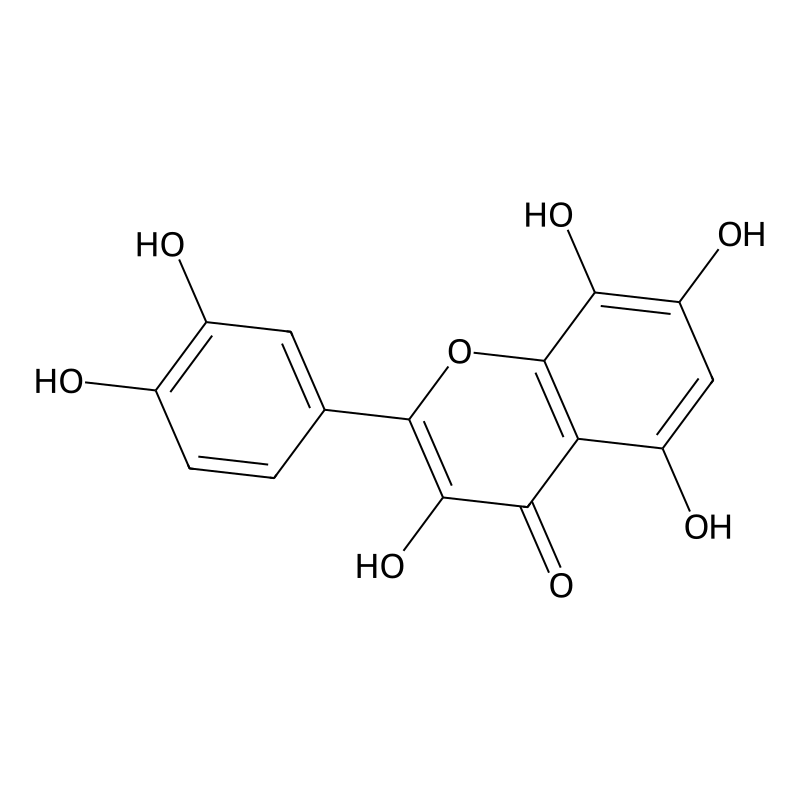

Gossypetin

Content Navigation

Generic flavonols fail in advanced kinase and transporter assays, causing irreproducible results. Gossypetin (CAS 489-35-0) from SMolecule solves this with selective MKK3/6 inhibition and minimal OATP2B1 interference (IC50 82.0 μM vs. quercetin 7.3 μM).

- High-specificity MKK3/6 inhibitor: binds Arg61, suppresses esophageal cancer cell growth.

- Superior antioxidant standard: TEAC 111.53 mM/g, outperforms glycoside analogs.

Ideal for Alzheimer’s Aβ phagocytosis activation and oncology models. Global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Gossypetin (3,5,7,8,3',4'-hexahydroxyflavone) is a highly specialized hexahydroxylated flavonol naturally derived from the calyx of Hibiscus sabdariffa. In scientific procurement and industrial research, it is primarily sourced as a high-purity reference standard, a potent antioxidant, and a targeted pharmacological probe [1]. Unlike more ubiquitous flavonoids, gossypetin features a critical hydroxyl group at the C-8 position. This specific structural modification fundamentally alters its redox potential, kinase binding specificity, and transporter interference profile. Consequently, it is prioritized over standard flavonols in advanced neurodegeneration models, targeted oncology assays, and pharmacokinetic studies where precise molecular interactions govern reproducibility.

Research Fit

Hexahydroxyflavonol with 8-OH group for structure-activity relationship studies

MKK3/6-p38 MAPK signaling pathway research context

Antioxidant mechanism investigations and kinase inhibition profiling

Substituting gossypetin with its closest structural analog, quercetin (which lacks the C-8 hydroxyl group), or its 8-O-glucoside, gossypin, severely compromises assay specificity and pharmacokinetic relevance [1]. In drug-drug interaction models, quercetin acts as a potent inhibitor of the human OATP2B1 transporter, whereas gossypetin's C-8 hydroxylation drastically reduces this interference, making them non-interchangeable for formulation screening [2]. Furthermore, in biochemical assays, the aglycone gossypetin exhibits more than double the radical scavenging capacity of its glycosylated counterpart, gossypin. Relying on generic flavonol substitutes will also fail in targeted kinase assays, as gossypetin provides highly specific, direct inhibition of MKK3/6 and uniquely modulates microglial transcriptomes—pathways where standard in-class alternatives show divergent or significantly weaker activity.

Substitution Risk

8-OH absence alters hydrogen-bond network and electron-donating capacity; MKK3/6 target engagement profile may shift.

Extra 5'-OH and missing 8-OH produce divergent radical-scavenging rank and aromatase inhibition context.

Glycosylation at 8-OH lowers per-mass antioxidant TEAC; aglycone required for maximum assay sensitivity.

References

- [1] Spiegel M, Kowalczyk A. Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, Gossypin, and Hibifolin. J Phys Chem B. 2022.

- [2] Investigating the interactions of flavonoids with human OATP2B1: inhibition assay, IC50 determination, and structure-activity relationship analysis. PMC.

Reduced OATP2B1 Interference

The presence of the C-8 hydroxyl group in gossypetin dramatically alters its interaction with the human organic anion transporting polypeptide 2B1 (OATP2B1) compared to its structural analog quercetin. In competitive in vitro inhibition assays, gossypetin demonstrated an IC50 of 82.0 μM, whereas quercetin exhibited a highly potent IC50 of 7.3 μM [1]. This structural distinction makes gossypetin far less likely to interfere with the cellular uptake of co-administered compounds.

| Evidence Dimension | OATP2B1 Transporter Inhibition (IC50) |

| Target Compound Data | Gossypetin: 82.0 μM |

| Comparator Or Baseline | Quercetin: 7.3 μM |

| Quantified Difference | 11-fold decrease in transporter inhibition for Gossypetin |

| Conditions | In vitro human OATP2B1 competitive inhibition assay |

For researchers developing formulations or studying drug-drug interactions, selecting gossypetin provides a flavonol scaffold with significantly lower OATP2B1 transporter interference than quercetin, ensuring cleaner pharmacokinetic baselines.

Superior Radical Scavenging

In standardized antioxidant capacity panels, the aglycone gossypetin significantly outperforms its 8-O-glucoside counterpart, gossypin. Quantitative DPPH assays reveal that gossypetin achieves a Trolox Equivalent Antioxidant Capacity (TEAC) of 111.53 mM/g for radical scavenging, compared to just 41.68 mM/g for gossypin [1].

| Evidence Dimension | Radical Scavenging Capacity (TEAC) |

| Target Compound Data | Gossypetin: 111.53 mM/g |

| Comparator Or Baseline | Gossypin: 41.68 mM/g |

| Quantified Difference | 2.67-fold higher scavenging capacity for Gossypetin |

| Conditions | Standardized DPPH radical scavenging assay |

Procurement of the aglycone gossypetin is essential for maximizing redox baseline sensitivity and reproducibility when standardizing high-capacity antioxidant assay panels.

MKK3/6-p38 Inhibition

Gossypetin acts as a highly specific inhibitor of the MAP2K kinases MKK3 and MKK6 by directly binding to arginine-61 in MKK6. In esophageal cancer models (e.g., KYSE-450 and KYSE-510 cells), gossypetin effectively suppresses anchorage-dependent cell growth and induces G2 phase cell cycle arrest at concentrations of 20-60 μM, directly attenuating the MKK3/6-p38 signaling pathway without the broad off-target effects seen in general kinase inhibitors[1].

| Evidence Dimension | Kinase Target Specificity and Cell Growth Inhibition |

| Target Compound Data | Gossypetin: Direct MKK3/MKK6 inhibition (effective dose 20-60 μM) |

| Comparator Or Baseline | Broad-spectrum MAP2K inhibitors (Baseline) |

| Quantified Difference | Specific binding at arginine-61 of MKK6 |

| Conditions | In vitro kinase screening and KYSE esophageal cancer cell line assays |

Gossypetin is a critical procurement choice for isolating the specific MKK3/6-p38 signaling axis in oncological and inflammatory in vitro models, avoiding the confounding variables introduced by broad-spectrum kinase inhibitors.

Enhanced Microglial Aβ Phagocytosis

In 5xFAD Alzheimer's disease mouse models, gossypetin uniquely modulates microglial transcriptomes to prevent gliosis while significantly increasing the expression of genes associated with amyloid-beta (Aβ) phagocytosis. Unlike broad-class antioxidant flavonoids that merely scavenge ROS passively, gossypetin actively facilitates microglial Aβ clearance, restoring spatial learning and memory after 13 weeks of intragastric administration [1].

| Evidence Dimension | Microglial Aβ Clearance Mechanism |

| Target Compound Data | Gossypetin: Active enhancement of phagocytosis and decreased gliosis |

| Comparator Or Baseline | General antioxidant flavonoids (Baseline) |

| Quantified Difference | Direct transcriptomic modulation of disease-associated microglia |

| Conditions | In vivo 5xFAD AD mouse model (13-week administration) |

For neurodegenerative disease research, selecting gossypetin provides a specific mechanistic probe for microglial activation and Aβ clearance, offering far more targeted data than generic ROS scavengers.

Transporter Assay Standardization

Due to its significantly weaker inhibition of the OATP2B1 transporter (IC50 = 82.0 μM) compared to quercetin (IC50 = 7.3 μM), gossypetin is the ideal flavonol standard for formulating supplements or testing drugs where minimizing transporter-mediated drug-drug interactions is a strict requirement [1].

Antioxidant Panel Calibration

With an exceptional Trolox Equivalent Antioxidant Capacity (TEAC) of 111.53 mM/g for radical scavenging, the aglycone gossypetin serves as a superior, high-potency reference material in DPPH and ORAC assays, heavily outperforming its glycoside analogs like gossypin[2].

MKK3/6-p38 Modulation in Oncology

Gossypetin is the preferred mechanistic probe for industrial and academic oncology research requiring the specific inhibition of MKK3 and MKK6. Its ability to directly bind arginine-61 makes it indispensable for studying anchorage-dependent cell growth suppression, particularly in esophageal cancer models [3].

Microglial Activation for Neurodegeneration

As a verified activator of microglial Aβ phagocytosis that simultaneously prevents gliosis, gossypetin is highly suited for in vivo and in vitro Alzheimer's disease models focusing on amyloid clearance mechanisms, providing targeted transcriptomic modulation beyond basic antioxidant activity[4].

Application Fit Matrix

References

- [1] Investigating the interactions of flavonoids with human OATP2B1: inhibition assay, IC50 determination, and structure-activity relationship analysis. PMC.

- [2] Spiegel M, Kowalczyk A. Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, Gossypin, and Hibifolin. J Phys Chem B. 2022.

- [3] Xie X, et al. Gossypetin is a novel MKK3 and MKK6 inhibitor that suppresses esophageal cancer growth in vitro and in vivo. Cancer Lett. 2019 Feb 1;442:126-136.

- [4] Jo KW, et al. Gossypetin ameliorates 5xFAD spatial learning and memory through enhanced phagocytosis against Aβ. Alzheimers Res Ther. 2022 Oct 21;14(1):158.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Use Classification

2: Aoyama H, Sakagami H, Hatano T. Three new flavonoids, proanthocyanidin, and accompanying phenolic constituents from Feijoa sellowiana. Biosci Biotechnol Biochem. 2018 Jan;82(1):31-41. doi: 10.1080/09168451.2017.1412246. Epub 2018 Jan 3. PubMed PMID: 29297255.

3: Cai HD, Su SL, Guo S, Zhu Y, Qian DW, Tao WW, Duan JA. [Effect of flavonoids from Abelmoschus manihot on proliferation, differentiation of 3T3-L1 preadipocyte and insulin resistance]. Zhongguo Zhong Yao Za Zhi. 2016 Dec;41(24):4635-4641. doi: 10.4268/cjcmm20162424. Chinese. PubMed PMID: 28936849.

4: Panchal H, Amin A, Shah M. Development of Validated High-performance Thin-layer Chromatography Method for Simultaneous Determination of Quercetin and Kaempferol in Thespesia populnea. Pharmacognosy Res. 2017 Jul-Sep;9(3):277-281. doi: 10.4103/0974-8490.210326. PubMed PMID: 28827970; PubMed Central PMCID: PMC5541485.

5: Lee MS, Tsai CW, Wang CP, Chen JH, Lin HH. Anti-prostate cancer potential of gossypetin via inducing apoptotic and autophagic cell death. Mol Carcinog. 2017 Dec;56(12):2578-2592. doi: 10.1002/mc.22702. Epub 2017 Aug 3. PubMed PMID: 28671312.

6: Cai HD, Su SL, Qian DW, Guo S, Tao WW, Cong XD, Tang R, Duan JA. Renal protective effect and action mechanism of Huangkui capsule and its main five flavonoids. J Ethnopharmacol. 2017 Jul 12;206:152-159. doi: 10.1016/j.jep.2017.02.046. Epub 2017 Apr 10. PubMed PMID: 28408246.

7: Du LY, Tao JH, Jiang S, Qian DW, Guo JM, Duan JA. Metabolic profiles of the Flos Abelmoschus manihot extract by intestinal bacteria from the normal and CKD model rats based on UPLC-Q-TOF/MS. Biomed Chromatogr. 2017 Feb;31(2). doi: 10.1002/bmc.3795. Epub 2016 Aug 12. PubMed PMID: 27451133.

8: Dudek B, Warskulat AC, Schneider B. The Occurrence of Flavonoids and Related Compounds in Flower Sections of Papaver nudicaule. Plants (Basel). 2016 Jun 22;5(2). pii: E28. doi: 10.3390/plants5020028. PubMed PMID: 27338493; PubMed Central PMCID: PMC4931408.

9: Raj U, Varadwaj PK. Flavonoids as Multi-target Inhibitors for Proteins Associated with Ebola Virus: In Silico Discovery Using Virtual Screening and Molecular Docking Studies. Interdiscip Sci. 2016 Jun;8(2):132-41. doi: 10.1007/s12539-015-0109-8. Epub 2015 Aug 19. Erratum in: Interdiscip Sci. 2016 Jun;8(2):142. PubMed PMID: 26286008.

10: Clark BR, Pramanick S, Arancon N, Borris RP. Unusual Flavonoid Glycosides from the Hawaiian Tree Metrosideros polymorpha. Nat Prod Commun. 2015 Jun;10(6):925-8. PubMed PMID: 26197518.

11: Khan A, Manna K, Das DK, Kesh SB, Sinha M, Das U, Biswas S, Sengupta A, Sikder K, Datta S, Ghosh M, Chakrabarty A, Banerji A, Dey S. Gossypetin ameliorates ionizing radiation-induced oxidative stress in mice liver--a molecular approach. Free Radic Res. 2015 Oct;49(10):1173-86. doi: 10.3109/10715762.2015.1053878. Epub 2015 Aug 14. PubMed PMID: 25994373.

12: Shimokawa S, Iwashina T, Murakami N. Flower color changes in three Japanese hibiscus species: further quantitative variation of anthocyanin and flavonols. Nat Prod Commun. 2015 Mar;10(3):451-2. PubMed PMID: 25924527.

13: Gadotti VM, Caballero AG, Berger ND, Gladding CM, Chen L, Pfeifer TA, Zamponi GW. Small organic molecule disruptors of Cav3.2 - USP5 interactions reverse inflammatory and neuropathic pain. Mol Pain. 2015 Mar 14;11:12. doi: 10.1186/s12990-015-0011-8. PubMed PMID: 25889575; PubMed Central PMCID: PMC4364099.

14: Wang X, Wang Z, Sidhu PS, Desai UR, Zhou Q. 6-Hydroxyflavone and derivatives exhibit potent anti-inflammatory activity among mono-, di- and polyhydroxylated flavones in kidney mesangial cells. PLoS One. 2015 Mar 19;10(3):e0116409. doi: 10.1371/journal.pone.0116409. eCollection 2015. PubMed PMID: 25790236; PubMed Central PMCID: PMC4366162.

15: Gadotti VM, Caballero AG, Berger ND, Gladding CM, Chen L, Pfeifer TA, Zamponi GW. Small organic molecule disruptors of Cav3.2 - USP5 interactions reverse inflammatory and neuropathic pain. Mol Pain. 2015 Dec;11(1):11. doi: 10.1186/s12990-015-0011-8. Epub 2015 Mar 14. PubMed PMID: 25775966.

16: Liang JY, Du XY, Chen Y, Ma XM, Xie R, Zhang J. [Chemical constituents from leaf of Rhododendron przewalskii]. Zhong Yao Cai. 2014 Aug;37(8):1381-2. Chinese. PubMed PMID: 25726644.

17: Raj U, Varadwaj PK. Flavonoids as multi-target inhibitors for proteins associated with Ebola virus: in-silico discovery using virtual screening and molecular docking studies. Interdiscip Sci. 2015 Feb 6. [Epub ahead of print] PubMed PMID: 25663119.

18: Lin HH. In Vitro and in Vivo Atheroprotective Effects of Gossypetin against Endothelial Cell Injury by Induction of Autophagy. Chem Res Toxicol. 2015 Feb 16;28(2):202-15. PubMed PMID: 25622137.

19: Zhang H, Li N, Li K, Li P. Protective effect of Urtica dioica methanol extract against experimentally induced urinary calculi in rats. Mol Med Rep. 2014 Dec;10(6):3157-62. doi: 10.3892/mmr.2014.2610. Epub 2014 Oct 8. PubMed PMID: 25310585.

20: Amrutha K, Nanjan P, Shaji SK, Sunilkumar D, Subhalakshmi K, Rajakrishna L, Banerji A. Discovery of lesser known flavones as inhibitors of NF-κB signaling in MDA-MB-231 breast cancer cells--A SAR study. Bioorg Med Chem Lett. 2014 Oct 1;24(19):4735-4742. doi: 10.1016/j.bmcl.2014.07.093. Epub 2014 Aug 14. PubMed PMID: 25190466.

Explore Compound Types